REACTION_CXSMILES
|
CN[C@@H](C1C=CC=CC=1)CN1CCCCC1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22][CH:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1>CCOCC.[Cu]I>[CH2:17]([C@H:25]1[CH2:24][C@H:23]([CH3:22])[CH2:28][C:27](=[O:29])[CH2:26]1)[CH2:18][CH2:19][CH3:20].[CH3:22][C@H:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1
|
Name
|
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H](CN1CCCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
CC1CC=CC(C1)=O
|
Name
|
CuI
|
Quantity
|
251 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 min at -65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at 0° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to -40° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution in the first flask was cooled to -35° C.
|
Type
|
ADDITION
|
Details
|
added via canula to the solution of n-BuCu in the second flask
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched after 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
by adding 4N NH4Cl (15 mL) at -78° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (20 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with 1N HCl (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[C@@H]1CC(C[C@H](C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC=CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN[C@@H](C1C=CC=CC=1)CN1CCCCC1.[CH2:17]([Li])[CH2:18][CH2:19][CH3:20].[CH3:22][CH:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1>CCOCC.[Cu]I>[CH2:17]([C@H:25]1[CH2:24][C@H:23]([CH3:22])[CH2:28][C:27](=[O:29])[CH2:26]1)[CH2:18][CH2:19][CH3:20].[CH3:22][C@H:23]1[CH2:28][C:27](=[O:29])[CH:26]=[CH:25][CH2:24]1
|
Name
|
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H](CN1CCCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
CC1CC=CC(C1)=O
|
Name
|
CuI
|
Quantity
|
251 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 min at -65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at 0° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to -40° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution in the first flask was cooled to -35° C.
|
Type
|
ADDITION
|
Details
|
added via canula to the solution of n-BuCu in the second flask
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched after 1 hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
by adding 4N NH4Cl (15 mL) at -78° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (20 mL)
|
Type
|
WASH
|
Details
|
The extract was washed with 1N HCl (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[C@@H]1CC(C[C@H](C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1CC=CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |